molecular formula C21H16ClN5O B3437054 2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide

2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B3437054
M. Wt: 389.8 g/mol
InChI Key: VQGNVDVLGOMBEH-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a complex structure with multiple functional groups, including a chloro group, a pyridinylmethyl group, and a triazolyl group

Properties

IUPAC Name

2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O/c22-20-6-5-18(27-13-24-25-14-27)12-19(20)21(28)26-17-3-1-15(2-4-17)11-16-7-9-23-10-8-16/h1-10,12-14H,11H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGNVDVLGOMBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)C3=C(C=CC(=C3)N4C=NN=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-chlorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Pyridinylmethyl Group: The pyridinylmethyl group is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the benzamide intermediate.

    Formation of the Triazolyl Group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cyclization: The triazolyl group can participate in cyclization reactions, forming more complex ring structures.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Pharmaceutical Research: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Chemical Biology: Researchers use it to probe biological systems and understand the interactions between small molecules and biomolecules.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide can be compared with other similar compounds, such as:

    2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide: This compound has a similar structure but lacks the triazolyl group, which may result in different biological activities.

    N-(pyridin-2-yl)amides: These compounds share the pyridinyl group but differ in the rest of the structure, leading to variations in their chemical and biological properties.

    Imidazoles: Compounds containing the imidazole ring may have similar applications but differ in their core structure and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide

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